2-(Octylcarbamoyl)acetic acid
Overview
Description
2-(Octylcarbamoyl)acetic acid is an organic compound with the molecular formula C11H21NO3 . It has a molecular weight of 215.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an octyl group (C8H17) attached to a carbamoyl group (NHCO), which is further attached to an acetic acid group (CH2COOH) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that carboxylic acids like acetic acid can undergo a variety of reactions, including esterification and decarboxylation .Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(Octylcarbamoyl)acetic acid is Acetyl-CoA synthetase 2 (ACSS2) . ACSS2 is an important member of the acetyl-CoA synthetase (ACSS) family, which catalyzes the conversion of acetate to acetyl coenzyme A (acetyl-CoA) . ACSS2 plays a crucial role in material energy metabolism and is also involved in the regulation of various acetylation processes .
Mode of Action
This is a step in the process of DNA and histone acetylation
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the acetyl-CoA pathway . Acetyl-CoA is an important intermediate metabolite in the metabolism of energy substrates . Nutrients converge through acetyl-CoA into a common metabolic pathway, the tricarboxylic acid cycle and oxidative phosphorylation .
Pharmacokinetics
The pharmacokinetics of most drugs can be described by the ladme model , which stands for Liberation, Absorption, Distribution, Metabolism, and Excretion
Result of Action
Given its potential interaction with acss2, it may influence processes such as dna and histone acetylation . This could have downstream effects on gene expression and cellular metabolism.
properties
IUPAC Name |
3-(octylamino)-3-oxopropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-12-10(13)9-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVNXRIQVTWNJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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